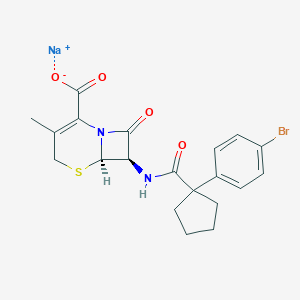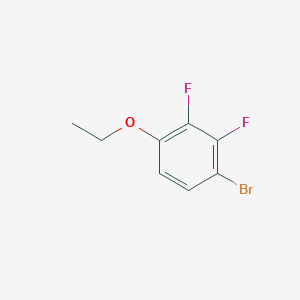
1-Bromo-4-ethoxy-2,3-difluorobenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a common theme in the provided papers. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1,4-Bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is prepared through aromatic nucleophilic substitution . These methods suggest that the synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene could potentially be achieved through similar strategies, such as direct halogenation, nucleophilic aromatic substitution, or via a multi-step synthesis involving functional group transformations.
Molecular Structure Analysis
The molecular structures of related compounds have been investigated using various techniques. For example, the molecular structure of monobromobenzene has been determined by electron diffraction, revealing bond distances indicative of partial double bond character . X-ray crystallography has been used to confirm the structures of several brominated and fluorinated benzene derivatives, providing insights into bond angles and molecular conformations . These studies suggest that the molecular structure of 1-Bromo-4-ethoxy-2,3-difluorobenzene would likely show similar characteristics, with bond lengths and angles affected by the presence of the halogen and ethoxy substituents.
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated benzene derivatives. For instance, dibenzopentalenes are synthesized from 1-bromo-2-ethynylbenzenes using nickel(0) complexes, demonstrating the reactivity of brominated aromatics in the formation of more complex structures . The reactivity of 1-Bromo-4-ethoxy-2,3-difluorobenzene would likely be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the ethoxy group, affecting its participation in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated benzene derivatives are diverse. For example, some compounds exhibit notable smectic liquid-crystalline properties , while others are used as intermediates in the synthesis of pharmaceutical agents, dyes, and electroluminescent materials . The presence of bromine and fluorine atoms in 1-Bromo-4-ethoxy-2,3-difluorobenzene would contribute to its physical properties, such as density and boiling point, and its chemical reactivity, potentially making it useful in various applications.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethoxy-2,3-difluorobenzene is a chemical compound with the CAS Number: 156573-09-0 . It’s a colorless or white crystal or lump with a molecular weight of 237.04 .
-
Pharmaceutical Research
-
Materials Science
- 1-Bromo-2,3-difluorobenzene is also used in the synthesis of various materials, including liquid crystals, polymers, and OLEDs . For example, it is used in the synthesis of a liquid crystal material called 4-(4-dodecylphenyl)-4’-cyanobiphenyl (DDCB), which has excellent thermal stability and electro-optic properties .
1-Bromo-4-ethoxy-2,3-difluorobenzene is a chemical compound with the CAS Number: 156573-09-0 . It’s a colorless or white crystal or lump with a molecular weight of 237.04 .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
1-bromo-4-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVBJOHBGYINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650448 | |
| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethoxy-2,3-difluorobenzene | |
CAS RN |
156573-09-0 | |
| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)


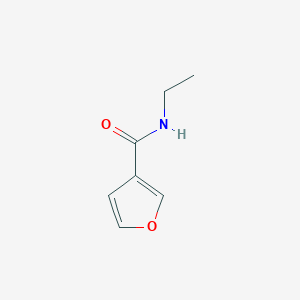
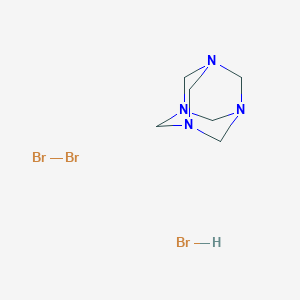
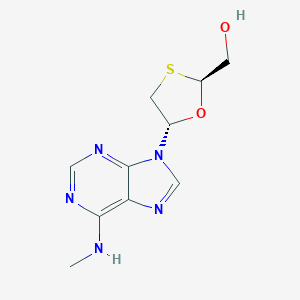
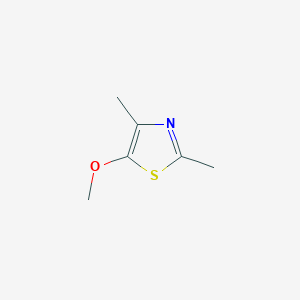

![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)
![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)

